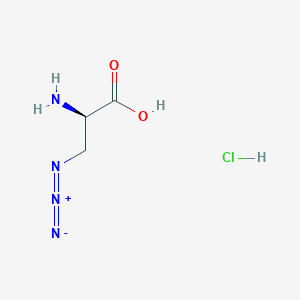
3-Azido-D-alanine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-D-alanine hydrochloride is a modified form of D-alanine, an amino acid. This compound contains an azide group, which makes it particularly useful in click chemistry, a class of biocompatible reactions that are used to quickly and reliably join molecular components. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-D-alanine hydrochloride typically involves the introduction of an azide group to D-alanine. One common method is to react D-alanine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the azide group is properly incorporated .
Industrial Production Methods
In industrial settings, the production of 3-Azido-D-alanine hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-D-alanine hydrochloride primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .
SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). .
Major Products
The major products of these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .
Aplicaciones Científicas De Investigación
3-Azido-D-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry, enabling the rapid and efficient formation of molecular assemblies
Biology: Incorporated into bacterial cell walls for labeling and tracking purposes. .
Mecanismo De Acción
The azide group in 3-Azido-D-alanine hydrochloride allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for applications where precise molecular modifications are needed . The molecular targets and pathways involved include the azide and alkyne groups, which undergo cycloaddition to form the triazole ring .
Comparación Con Compuestos Similares
3-Azido-D-alanine hydrochloride can be compared with other azido-modified amino acids, such as:
L-Azidohomoalanine hydrochloride: Similar in structure but differs in the position of the azide group and the amino acid backbone.
N6-(2-Azidoethoxycarbonyl)-L-lysine hydrochloride: Contains an azide group attached to a lysine residue, used in similar click chemistry applications.
Fmoc-β-azido-Ala-OH: Another azido-modified amino acid used in peptide synthesis and click chemistry.
The uniqueness of 3-Azido-D-alanine hydrochloride lies in its specific modification of D-alanine, which allows for its incorporation into bacterial cell walls and its use in generating L-RNA aptamers .
Propiedades
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWRZHPCDDSJZ-HSHFZTNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)



